molecular formula C13H24ClN B13588967 1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride

1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride

Cat. No.: B13588967
M. Wt: 229.79 g/mol
InChI Key: XFEPTULJYFHDNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{Tricyclo[4311,3,8]undecan-4-yl}ethan-1-aminehydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique structure and properties This compound is characterized by its tricyclic framework, which imparts significant stability and rigidity

Preparation Methods

The synthesis of 1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other cycloaddition processes.

    Introduction of the ethan-1-amine group: This step usually involves the functionalization of the tricyclic core with an amine group, which can be achieved through nucleophilic substitution reactions.

    Hydrochloride formation: The final step involves the conversion of the free amine to its hydrochloride salt, typically by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and other advanced techniques to ensure scalability and consistency.

Chemical Reactions Analysis

1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the tricyclic core, using reagents such as alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized derivatives of the original compound.

Scientific Research Applications

1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and advanced materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism by which 1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride exerts its effects is primarily through its interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, leading to modulation of biological pathways. The tricyclic structure provides a rigid framework that can enhance binding affinity and specificity, making it a potent modulator of various biochemical processes.

Comparison with Similar Compounds

1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride can be compared with other tricyclic compounds such as:

    Adamantane: Known for its use in antiviral drugs, adamantane shares a similar rigid structure but differs in its functional groups and reactivity.

    Norbornane: Another tricyclic compound, norbornane is used in organic synthesis and materials science, but it lacks the specific amine functionality of the target compound.

The uniqueness of this compound lies in its combination of a tricyclic core with an ethan-1-amine group, providing distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C13H24ClN

Molecular Weight

229.79 g/mol

IUPAC Name

1-(4-tricyclo[4.3.1.13,8]undecanyl)ethanamine;hydrochloride

InChI

InChI=1S/C13H23N.ClH/c1-8(14)13-7-11-3-9-2-10(4-11)6-12(13)5-9;/h8-13H,2-7,14H2,1H3;1H

InChI Key

XFEPTULJYFHDNY-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CC3CC(C2)CC1C3)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.